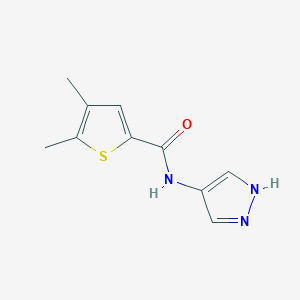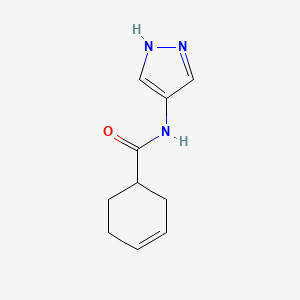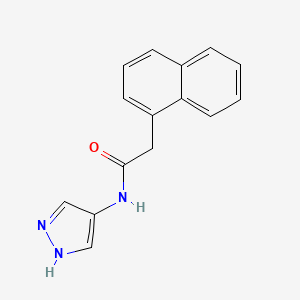
1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea, also known as PTMU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PTMU is a white crystalline powder that is soluble in organic solvents and exhibits unique properties that make it a valuable compound in scientific research.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is not fully understood, but it is believed to act as a nucleophile in various reactions. 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has been shown to react with carbonyl compounds to form imines, which can be further converted to amines. It has also been shown to react with isocyanates to form ureas.
Biochemical and Physiological Effects
1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has also been shown to have antioxidant activity and to exhibit anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other reagents and catalysts. However, 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has some limitations, including its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea. One potential area of research is the development of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea-based catalysts for asymmetric synthesis. Another potential area of research is the use of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science. Additionally, further studies are needed to fully understand the mechanism of action of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea and its potential applications in medicine and pharmacology.
Conclusion
In conclusion, 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has been extensively studied for its potential applications in organic synthesis, catalysis, and materials science. Further research is needed to fully understand the mechanism of action of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea and its potential applications in medicine and pharmacology.
Métodos De Síntesis
The synthesis of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea involves the reaction of 1-phenyl-3-chloro-2-propanol with 2,2,6,6-tetramethylpiperidine, followed by the reaction of the resulting intermediate with urea. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent for the determination of aldehydes and ketones, as well as a catalyst for various organic reactions. 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has also been used as a ligand for the synthesis of metal complexes and as a chiral auxiliary in asymmetric synthesis.
Propiedades
IUPAC Name |
1-phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-15(2)10-13(11-16(3,4)19-15)18-14(20)17-12-8-6-5-7-9-12/h5-9,13,19H,10-11H2,1-4H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLUXLJLIZEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)








![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)

![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)
![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)
![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)